molecular formula C17H18O2 B5821791 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine

2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine

カタログ番号 B5821791
分子量: 254.32 g/mol
InChIキー: SDWFGYIFPKFWGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine, also known as TDD, is a heterocyclic compound that has been the subject of scientific research for its potential applications in medicinal chemistry. This compound is a member of the dibenzodioxocin family, which is known for its diverse pharmacological properties.

科学的研究の応用

2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One of the main areas of research has been the development of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds as potential anticancer agents. Studies have shown that 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives have exhibited potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.

作用機序

The mechanism of action of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds is not fully understood, but studies have suggested that they may act through multiple pathways. One proposed mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. Other studies have suggested that 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives may also target DNA synthesis and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds have a range of biochemical and physiological effects. In addition to their cytotoxic effects on cancer cells, 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives have been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate immune system function. These effects suggest that 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds may have potential applications in the treatment of a variety of diseases beyond cancer.

実験室実験の利点と制限

One advantage of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds is their potent cytotoxicity against cancer cells, which makes them attractive candidates for drug development. However, one limitation of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds is their low solubility, which can make them difficult to work with in lab experiments. Additionally, the complex synthesis method required to produce 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives can make them challenging to produce in large quantities.

将来の方向性

There are many potential future directions for research on 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds. One area of interest is the development of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives with improved solubility and pharmacokinetic properties. Another potential area of research is the exploration of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine-based compounds as potential treatments for other diseases beyond cancer, such as autoimmune disorders or infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine derivatives and to identify potential drug targets for these compounds.

合成法

The synthesis of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine involves a multi-step process that includes the condensation of 2,3-dimethoxybenzaldehyde with 2,4,6-trimethylphenol to form the intermediate 2,10-dimethyl-12H-dibenzo[d,g][1,3]dioxocine. This intermediate is then further reacted with methyl iodide to produce 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine. The synthesis of 2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine has been optimized over the years to improve yields and reduce the number of steps required.

特性

IUPAC Name

3,5,7-trimethyl-5H-benzo[d][1,3]benzodioxocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-11-4-6-16-14(8-11)13(3)15-9-12(2)5-7-17(15)19-10-18-16/h4-9,13H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWFGYIFPKFWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)C)OCOC3=C1C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。